Cas no 1261752-45-7 (1-iodo-2-methoxy-4-(trifluoromethyl)benzene)
1-iodo-2-methoxy-4-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-iodo-2-methoxy-4-(trifluoromethyl)benzene
-
- MDL: MFCD18398114
- Inchi: 1S/C8H6F3IO/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,1H3
- InChI Key: PIQHCAIJDSYVKH-UHFFFAOYSA-N
- SMILES: C1(I)=CC=C(C(F)(F)F)C=C1OC
Computed Properties
- Exact Mass: 301.94155g/mol
- Monoisotopic Mass: 301.94155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 9.2Ų
1-iodo-2-methoxy-4-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B449615-10mg |
1-iodo-2-methoxy-4-(trifluoromethyl)benzene |
1261752-45-7 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B449615-50mg |
1-iodo-2-methoxy-4-(trifluoromethyl)benzene |
1261752-45-7 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B449615-100mg |
1-iodo-2-methoxy-4-(trifluoromethyl)benzene |
1261752-45-7 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Apollo Scientific | PC52196-250mg |
4-Iodo-3-methoxybenzotrifluoride |
1261752-45-7 | 95% | 250mg |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC52196-1g |
4-Iodo-3-methoxybenzotrifluoride |
1261752-45-7 | 95% | 1g |
£40.00 | 2025-02-21 | |
| Apollo Scientific | PC52196-5g |
4-Iodo-3-methoxybenzotrifluoride |
1261752-45-7 | 95% | 5g |
£120.00 | 2025-02-21 | |
| Alichem | A013034433-250mg |
2-Iodo-5-(trifluoromethyl)anisole |
1261752-45-7 | 97% | 250mg |
499.20 USD | 2021-06-22 | |
| Alichem | A013034433-500mg |
2-Iodo-5-(trifluoromethyl)anisole |
1261752-45-7 | 97% | 500mg |
863.90 USD | 2021-06-22 | |
| Alichem | A013034433-1g |
2-Iodo-5-(trifluoromethyl)anisole |
1261752-45-7 | 97% | 1g |
1,460.20 USD | 2021-06-22 | |
| Enamine | EN300-223477-0.05g |
1-iodo-2-methoxy-4-(trifluoromethyl)benzene |
1261752-45-7 | 95% | 0.05g |
$61.0 | 2024-06-20 |
1-iodo-2-methoxy-4-(trifluoromethyl)benzene Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 1-iodo-2-methoxy-4-(trifluoromethyl)benzene
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene: Properties, Applications, and Market Insights
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene (CAS No. 1261752-45-7) is a specialized aromatic compound gaining attention in pharmaceutical and agrochemical research. This halogenated benzene derivative combines iodine, methoxy, and trifluoromethyl functional groups, creating unique reactivity patterns valuable for modern synthetic chemistry.
The molecular structure of 1-iodo-2-methoxy-4-(trifluoromethyl)benzene features strategic positioning of substituents that influence its electronic properties. Researchers particularly value the ortho-iodo and para-trifluoromethyl arrangement, which enables diverse coupling reactions in drug discovery. Current literature highlights its role as a building block for PET radiotracers and fluorinated pharmaceuticals - two rapidly growing areas in medicinal chemistry.
In material science applications, CAS 1261752-45-7 serves as precursor for liquid crystal materials and organic electronic components. The trifluoromethyl group contributes to enhanced thermal stability and dielectric properties, while the iodine atom provides excellent sites for further functionalization through cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings.
Market analysis shows increasing demand for iodinated aromatic compounds like 1-iodo-2-methoxy-4-(trifluoromethyl)benzene, particularly in Asia-Pacific regions where pharmaceutical innovation is accelerating. Manufacturers are developing more efficient synthesis routes to meet the needs of research institutions and specialty chemical suppliers.
From a synthetic chemistry perspective, this compound demonstrates interesting reactivity patterns. The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic substitution, while the methoxy group provides steric and electronic directionality. These characteristics make it valuable for creating complex molecular architectures in fewer synthetic steps.
Environmental and handling considerations for 1-iodo-2-methoxy-4-(trifluoromethyl)benzene follow standard protocols for iodinated aromatics. Proper storage conditions (typically under inert atmosphere at low temperatures) help maintain compound stability and purity. Analytical methods like HPLC and NMR are commonly used for quality control in commercial samples.
Recent patent literature reveals innovative applications of CAS 1261752-45-7 in developing new classes of kinase inhibitors and antimicrobial agents. The trifluoromethyl moiety enhances membrane permeability and metabolic stability of resulting drug candidates - key factors addressed in modern drug design paradigms.
Academic researchers frequently search for "synthesis of 1-iodo-2-methoxy-4-(trifluoromethyl)benzene" and "cross-coupling reactions with iodinated aromatics", reflecting the compound's importance in methodological development. The presence of both iodine and fluorine atoms makes it particularly interesting for studying halogen effects in catalytic processes.
Quality specifications for commercial 1-iodo-2-methoxy-4-(trifluoromethyl)benzene typically require ≥95% purity by HPLC, with particular attention to residual solvent content and heavy metal contamination. Advanced purification techniques like column chromatography or recrystallization are employed by specialty chemical producers to meet research-grade standards.
Future research directions likely to involve CAS 1261752-45-7 include development of continuous flow processes for its production and exploration of its photophysical properties for potential applications in organic electronics. The compound's unique combination of substituents offers opportunities for innovation across multiple chemistry disciplines.
1261752-45-7 (1-iodo-2-methoxy-4-(trifluoromethyl)benzene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)